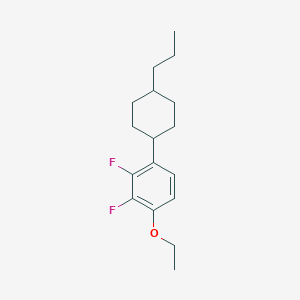

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2O/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(20-4-2)17(19)16(14)18/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAHGIPRRKDVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598114 | |

| Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163709-69-0, 174350-05-1 | |

| Record name | 1-Ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163709-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethoxy-2,3-difluor-4-(trans-4-propylcyclohexyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene typically involves multiple steps, starting from readily available precursors. The process may include:

Formation of the benzene ring:

Cyclohexyl group attachment: The propyl-cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzene ring reacts with a propyl-cyclohexyl halide in the presence of a Lewis acid catalyst.

Isomerization: The final step involves the isomerization of the compound to obtain the trans configuration, which can be achieved through catalytic hydrogenation or other suitable methods.

Industrial Production Methods

Industrial production of trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

Purification techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ethoxy and difluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Substitution reagents: Including halogens, acids, or bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield ketones or carboxylic acids.

Reduction: Can produce alcohols or alkanes.

Substitution: Results in the formation of new functionalized benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Applications

This compound is primarily recognized for its role in liquid crystal displays (LCDs). Its unique molecular structure allows it to exhibit liquid crystalline behavior, which is essential for the functioning of LCDs. The presence of fluorine atoms contributes to enhanced thermal stability and electro-optical properties, making it suitable for high-performance display technologies.

Case Study: Liquid Crystal Displays

In a study examining the performance of various liquid crystal compounds, 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene was found to have superior alignment properties compared to traditional liquid crystals. This improved alignment leads to better image quality and faster response times in LCD screens .

Organic Electronics

The compound has also been investigated for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its favorable electronic properties make it a candidate for use in these technologies.

Case Study: Organic Light Emitting Diodes

Research has demonstrated that incorporating this compound into the active layer of OLEDs can enhance device efficiency. The compound's unique electronic structure allows for better charge transport and light emission characteristics .

Synthesis and Chemical Research

The synthesis of this compound is of interest in organic chemistry due to its complex structure involving both ethoxy and difluoro substituents. Researchers are exploring its synthesis pathways to optimize yields and purity.

Synthesis Routes

Several synthetic routes have been proposed for producing this compound. These include:

- Nucleophilic substitution reactions involving fluorinated precursors.

- Coupling reactions that utilize palladium catalysis to introduce the propylcyclohexyl group .

A recent investigation into structurally related compounds has indicated that they may possess anti-inflammatory properties. Future studies could explore whether this compound exhibits similar effects .

Wirkmechanismus

The mechanism of action of trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling processes.

Membrane interaction: The compound’s lipophilic nature allows it to interact with cell membranes, potentially altering membrane properties and functions.

Vergleich Mit ähnlichen Verbindungen

Key Trends :

- Fluorination : Increased fluorine substituents (e.g., trifluoro derivatives) enhance thermal stability and oxidation resistance but may increase environmental persistence .

- Alkyl/Alkoxy Chains: Longer chains (e.g., pentyl vs.

Environmental Behavior and Toxicity

Environmental Persistence:

- Its biphenyl analogues (e.g., 3,4-difluoro-4'-pentylcyclohexylbiphenyl) exhibit similar persistence due to stable cyclohexyl and aromatic moieties .

- The ethoxy group in EDPrB undergoes dealkylation in metabolic pathways, producing reactive intermediates, whereas butoxy derivatives may form longer-lived metabolites .

Toxicity Profiles:

- EDPrB metabolites, such as 2,3-difluoro-4-(trans-4-propylcyclohexyl)phenol, show developmental toxicity in zebrafish and rats .

Biologische Aktivität

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, also known as EDPrB, is a fluorinated liquid-crystal monomer (LCM) that has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a propyl-cyclohexyl group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 282.37 g/mol .

Research indicates that the primary metabolic pathways for EDPrB include dealkylation , H-abstraction , and hydroxylation reactions. These pathways were elucidated through studies involving liver microsomes from various species, including humans and several animal models such as rats and pigs. A significant finding was the identification of 20 species-dependent metabolites produced during these metabolic processes, with half of these metabolites detected in biological samples such as urine and serum from exposed rats .

Table 1: Summary of Metabolic Pathways

| Metabolic Pathway | Description |

|---|---|

| Dealkylation | Removal of alkyl groups from the molecule. |

| H-abstraction | Hydrogen atoms are abstracted from the compound. |

| Hydroxylation | Introduction of hydroxyl (-OH) groups into the compound. |

Toxicological Insights

Toxicity predictions for EDPrB metabolites suggest that a significant number exhibit toxic properties. Specifically, 17 identified metabolites were classified as toxic based on Ecological Structure Activity Relationships (ECOSAR) analysis. Some metabolites displayed developmental toxicity and mutagenicity in rat models, indicating potential risks associated with exposure to this compound .

Table 2: Toxicity Predictions for Metabolites

| Metabolite | Toxicity Classification | Notes |

|---|---|---|

| Metabolite A | Toxic | Equivalent aquatic toxicity |

| Metabolite B | Developmental toxicity | Mutagenicity observed |

| Metabolite C | Non-toxic | Safe under tested conditions |

Environmental Impact

The presence of liquid-crystal monomers like EDPrB in environmental samples has raised concerns regarding their persistence and bioaccumulation potential. Studies have shown that these compounds can be widely distributed across various ecological zones, indicating a need for monitoring their impact on ecosystems .

Study on Metabolism in Aquatic Species

A notable study investigated the metabolic profiling of EDPrB in Cyprinus carpio (common carp) and Channa argus (snakehead fish). The study revealed that these aquatic species metabolize EDPrB differently compared to terrestrial models, highlighting the importance of species-specific studies in understanding the ecological risks posed by this compound .

Soil Contamination Analysis

Another research effort focused on detecting liquid crystal monomers in soil samples from urban environments. This study provided evidence for the occurrence and distribution of LCMs like EDPrB in soil, suggesting potential pathways for environmental contamination and subsequent bioaccumulation in food chains .

Q & A

Q. What are the established synthetic routes for EDPrB, and what reaction conditions optimize yield?

EDPrB is synthesized via multi-step reactions involving ethynylbenzene and 4-propylcyclohexylbenzene intermediates. Key steps include Sonogashira coupling for ethynyl linkage formation and fluorination using agents like DAST (diethylaminosulfur trifluoride). Optimal conditions include inert atmospheres (N₂/Ar), palladium catalysts (e.g., Pd(PPh₃)₄), and temperatures between 60–80°C to minimize side reactions . Purification via silica gel chromatography and recrystallization (e.g., CH₂Cl₂/hexane) ensures high purity (>97%) .

Q. How is EDPrB structurally characterized, and what analytical techniques validate its purity?

Structural confirmation relies on ¹H/¹³C NMR (to identify ethoxy, difluoro, and cyclohexyl protons/carbons), FT-IR (for C-F and C-O stretching bands), and HRMS (exact mass: 342.209 g/mol). Purity is validated via HPLC-UV (>98% by area) and elemental analysis (C, H, F, O within ±0.3% of theoretical values) .

Q. What are the regulatory safety classifications of EDPrB, and how do they inform laboratory handling?

Regulatory assessments (e.g., Korea’s NIER, China’s NIES) classify EDPrB as non-toxic (oral LD₅₀ >2,000 mg/kg, negative mutagenicity in Ames/chromosomal aberration tests). However, environmental hazard warnings apply due to bioaccumulation potential. Standard PPE (gloves, goggles) and fume hoods are recommended for handling .

Advanced Research Questions

Q. How do metabolic pathways of EDPrB differ across species, and what toxic metabolites are generated?

In vitro metabolism studies using liver microsomes (human, rat, fish) reveal species-dependent pathways:

- Dealkylation : Ethoxy → hydroxy derivatives.

- Hydroxylation : Cyclohexyl ring oxidation.

- H-abstraction : Formation of ketones. Twenty metabolites were identified via GC/LC-HRMS , with 17 predicted as toxic (e.g., mutagenic or developmental toxins via ECOSAR/T.E.S.T. modeling). Zebrafish studies confirm metabolite accumulation in liver and bile .

Q. How can contradictions between in vitro toxicity data and regulatory safety assessments be resolved?

Discrepancies arise from:

- Metabolite toxicity : Regulatory tests focus on parent compounds, but metabolites (e.g., hydroxylated EDPrB) show higher aquatic toxicity (EC₅₀ <1 mg/L in algae) .

- Chronic vs. acute exposure : Sublethal effects (e.g., zebrafish hepatocyte vacuolation) occur at environmental concentrations (0.1–10 µg/L) despite high acute LD₅₀ . Recommendation : Integrate metabolite screening and chronic exposure models in risk assessments.

Q. What methodologies detect EDPrB in environmental matrices, and what are its persistence metrics?

- Extraction : Solid-phase extraction (SPE) with C18 cartridges.

- Quantification : LC-MS/MS (LOQ: 0.01 ng/L in water, 0.1 ng/g in sediment).

- Persistence : Half-life (t₁/₂) of 12–30 days in water (pH 7, 25°C) due to slow hydrolysis of ethoxy groups. Bioaccumulation factors (BCF) in zebrafish: 1,200–1,800 .

Q. How does EDPrB’s liquid crystal behavior correlate with its molecular structure?

The trans-4-propylcyclohexyl group enables stable nematic phases (ΔT = 60–80°C) due to conformational rigidity. Fluorine atoms enhance dielectric anisotropy (Δε ≈ +5.2), critical for LCD applications. Structure-activity relationships (SAR) are modeled via DFT calculations (e.g., dipole moment alignment) .

Methodological Recommendations

- Toxicity Screening : Combine in vitro microsome assays with in vivo zebrafish models to capture metabolite effects .

- Environmental Monitoring : Use SPE-LC-MS/MS for trace detection in e-waste recycling sites .

- Synthetic Optimization : Replace Pd catalysts with Cu/Ni systems to reduce costs while maintaining >90% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.